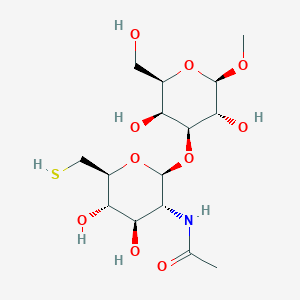
Me Adtg-gal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Me Adtg-gal is a complex carbohydrate derivative. This compound is notable for its unique structural features, which include a thioglucopyranosyl group and an acetamido group. These features make it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Me Adtg-gal typically involves glycosidation reactions. One common method is the halide ion-promoted glycosidation, which uses methanol and disaccharide bromides derived from protected sugar derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosidation processes, utilizing automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
Me Adtg-gal undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thioglucopyranosyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the thioglucopyranosyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. Reaction conditions typically involve controlled temperatures and pH levels to optimize the yield and purity of the products.
Major Products
科学的研究の応用
Me Adtg-gal has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in cell signaling and interactions, particularly in glycosylation processes.
Medicine: Research explores its potential as a therapeutic agent, especially in targeting specific cellular pathways.
Industry: It is utilized in the production of specialized materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of Me Adtg-gal involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The acetamido group can participate in hydrogen bonding, while the thioglucopyranosyl group can engage in sulfur-based interactions. These interactions influence the compound’s biological activity and its effects on cellular pathways.
類似化合物との比較
Similar Compounds
- Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside
- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside
- Methyl 3-O-α-D-glucopyranosyl 2-acetamido-2-deoxy-α-D-galactopyranoside
Uniqueness
Me Adtg-gal is unique due to the presence of the thioglucopyranosyl group, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
145633-28-9 |
|---|---|
分子式 |
C15H27NO10S |
分子量 |
413.4 g/mol |
IUPAC名 |
N-[(2R,3R,4R,5S,6S)-2-[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(sulfanylmethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C15H27NO10S/c1-5(18)16-8-11(21)9(19)7(4-27)25-14(8)26-13-10(20)6(3-17)24-15(23-2)12(13)22/h6-15,17,19-22,27H,3-4H2,1-2H3,(H,16,18)/t6-,7-,8-,9-,10+,11-,12-,13+,14+,15-/m1/s1 |
InChIキー |
KJOLNSMZEBPAIX-MUHRKBNZSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)OC)CO)O)CS)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CS)O)O |
同義語 |
Me ADTG-Gal Me-SGlcNAc-Gal methyl 3-O-(2-acetamido-2-deoxy-6-thioglucopyranosyl)galactopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















